5-Propyl-3-p-tolyl-1,2,4-oxadiazole
Overview
Description
5-Propyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic organic compound with the molecular formula C12H14N2O . It belongs to the class of 1,2,4-oxadiazoles.
Molecular Structure Analysis
The molecular weight of 5-Propyl-3-p-tolyl-1,2,4-oxadiazole is 202.3 . The InChI code is 1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
5-Propyl-3-p-tolyl-1,2,4-oxadiazole has a density of 1.1±0.1 g/cm3, a boiling point of 322.3±35.0 °C at 760 mmHg, and a flash point of 142.4±19.9 °C . It has 3 freely rotating bonds and no violations of the Rule of 5 .
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have been found to exhibit a broad spectrum of agricultural biological activities . They have been synthesized and evaluated for their potential as efficient and low-risk chemical pesticides .
The method of application involves the synthesis of novel 1,2,4-oxadiazole derivatives and their evaluation for agricultural activities . The specific technical details or parameters of the synthesis are not provided in the source .
The results showed that these compounds exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values ranging from 19.44 to 36.25 μg/mL, superior to bismerthiazol (BMT, EC50 = 77.46 μg/mL) and thiodiazole copper (TDC, EC50 = 99.31 μg/mL) . Some compounds also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values of 19.04 to 31.40 μg/mL, better than that of BMT (EC50 = 68.50 μg/mL) and TDC (EC50 = 91.05 μg/mL) .
Antibacterial Activity
A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria .
The method of application involves the synthesis of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives and their evaluation for antibacterial activity . The specific technical details or parameters of the synthesis are not provided in the source .
The results showed that some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, compound (7a) has shown a significant biological activity with a good LibDock score of 162.751 kcal/mol .
Anti-Infective Agents
1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The method of application involves the synthesis of diversely substituted 1,2,4-oxadiazoles . The specific technical details or parameters of the synthesis are not provided in the source .
The results showed that these compounds have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, compound (7a) has shown a significant biological activity with a good LibDock score of 162.751 kcal/mol .
Drug Development
1,2,4-Oxadiazole derivatives, including “5-Propyl-3-p-tolyl-1,2,4-oxadiazole”, are used in diverse scientific research, ranging from drug development to materials science. The method of application involves the synthesis of the compound and its evaluation for potential applications. The specific technical details or parameters of the synthesis are not provided in the source.
The results or outcomes obtained from these applications are not specified in the source.
Anti-Inflammatory Agents
1,2,4-Oxadiazole derivatives have been used in the development of anti-inflammatory drugs . The method of application involves the synthesis of the compound and its evaluation for potential anti-inflammatory activities . The specific technical details or parameters of the synthesis are not provided in the source .
The results showed that these compounds have shown significant biological activity with a potency comparable to the standard drug Streptomycin . In vitro and in silico studies revealed that among all the compounds, compound (7a) has shown a significant biological activity with a good LibDock score of 162.751 kcal/mol .
Safety And Hazards
properties
IUPAC Name |
3-(4-methylphenyl)-5-propyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-4-11-13-12(14-15-11)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMOYSDZOWQHDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397241 | |
Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |
CAS RN |
182295-26-7 | |
Record name | 5-Propyl-3-p-tolyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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